molecular formula C13H8BrClFNO2 B2661004 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide CAS No. 663152-26-9

5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide

Cat. No. B2661004
CAS RN: 663152-26-9
M. Wt: 344.56
InChI Key: IACIEELCBUGESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide, also known as 5-Br-N-CFH, is a synthetic molecule used for a variety of scientific research applications. It is a small molecule that has been used for a variety of applications, including drug discovery, protein engineering, and biochemistry.

Scientific Research Applications

Kinase Inhibition: Alzheimer’s Disease (AD) Research

5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide: belongs to the class of thiazolo [5,4-f]quinazolines . Researchers have explored its potential as a kinase inhibitor, particularly focusing on DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). DYRK1A plays a crucial role in neuronal development and synaptic plasticity. Dysregulation of DYRK1A has been implicated in AD pathogenesis. The compound shows promising inhibitory activity against DYRK1A, with IC50 values in the double-digit nanomolar range .

Drug Design and Optimization

Researchers can use the thiazolo [5,4-f]quinazoline scaffold as a starting point for designing new drugs. By incorporating additional functional groups or modifying the core structure, they can create compounds with improved pharmacological properties.

properties

IUPAC Name

5-bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClFNO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-11(16)10(15)6-8/h1-6,18H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACIEELCBUGESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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